2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chalcones and imidazole . Chalcones are known to be antineoplastic drug candidates and have shown potential inhibitory activities against various cancer cells . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
Synthesis Analysis
Chalcone derivatives can be synthesized by Claisen-Shimidt base catalyzed condensation of appropriate aromatic ketones or substituted aromatic ketones with benzaldehydes or substituted benzaldehydes . Imidazole derivatives can be developed using various synthetic routes .
Scientific Research Applications
2-methyl-TMB has been studied for its potential applications in the fields of biochemistry and physiology. It has been used in the synthesis of pharmaceuticals and dyes, as well as in the synthesis of other organic molecules. Additionally, 2-methyl-TMB has been studied for its potential use in the treatment of certain diseases, such as cancer, and for its ability to inhibit the growth of certain bacteria.
Mechanism of Action
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been found to inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Compounds with the tmp group have shown to exhibitanti-cancer effects by effectively inhibiting the aforementioned targets . For instance, TMP-bearing compounds have been associated with the induction of cell cycle arrest and caspase-dependent apoptosis in prostate cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been found to affect various pathways related to the targets they inhibit . For instance, inhibition of tubulin can disrupt microtubule dynamics , affecting cell division and leading to cell cycle arrest .
Result of Action
Tmp-bearing compounds have shown to inducecell cycle arrest and caspase-dependent apoptosis in prostate cancer cells , suggesting potential anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-methyl-TMB has several advantages and limitations when used in laboratory experiments. One advantage is that 2-methyl-TMB is relatively inexpensive and easy to obtain. Additionally, it is a relatively small molecule, which makes it easy to work with in the laboratory. However, 2-methyl-TMB is not very stable, and it can be easily degraded by light or heat. Additionally, 2-methyl-TMB can be toxic if ingested or inhaled, so it should be handled with care in the laboratory.
Future Directions
2-methyl-TMB has potential applications in the fields of biochemistry and physiology. In the future, it could be used to develop new drugs or treatments for diseases such as cancer. Additionally, it could be used to create new dyes or other organic molecules. Additionally, 2-methyl-TMB could be used to improve existing drugs or treatments, by making them more effective or reducing their side effects. Finally, 2-methyl-TMB could be used to develop new methods for the synthesis of organic molecules, which could be used in a variety of applications.
Synthesis Methods
2-methyl-TMB can be synthesized through a variety of methods. The most common method involves the condensation of 2-methyl-TMB with aldehydes or ketones in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. This reaction typically yields a mixture of 2-methyl-TMB and its isomer, 2-methyl-TMB-5-carboxylic acid. The mixture can then be separated by column chromatography or other methods to obtain pure 2-methyl-TMB.
properties
IUPAC Name |
2-methyl-1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10-19-13-7-11(18(21)22)5-6-14(13)20(10)12-8-15(23-2)17(25-4)16(9-12)24-3/h5-9H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZOCMDZFLQPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24814604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.